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molecular formula C7H5Cl2NO B8813610 3,4-Dichlorobenzaldoxime

3,4-Dichlorobenzaldoxime

Cat. No. B8813610
M. Wt: 190.02 g/mol
InChI Key: ROBIUDOANJUDHD-UHFFFAOYSA-N
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Patent
US06777440B2

Procedure details

A solution of hydroxylamine hydrochloride (2.73 g, 39.3 mmol) in water (35 ml) was treated with sodium acetate (2.74 g, 33.4 mmol) followed by a solution of 3,4-dichlorobenzaldehyde (4.0 g, 22.8 mmol) in tetrahydrofuran (15 ml) and the resulting mixture was stirred at 22° C. for 2 h. The reaction mixture was then diluted with ether (250 ml), washed with water, brine and dried over anhydrous magnesium sulphate. Evaporation of the solvent gave 4.3 g of 3,4-dichlorobenzaldehyde oxime as a white solid.
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].C([O-])(=O)C.[Na+].[Cl:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][C:17]=1[Cl:18])[CH:13]=O>O.O1CCCC1.CCOCC>[Cl:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][C:17]=1[Cl:18])[CH:13]=[N:2][OH:3] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.73 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
2.74 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1Cl
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 22° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C=NO)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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